molecular formula C9H18N2O2 B014835 1-Boc-piperazine CAS No. 57260-71-6

1-Boc-piperazine

Cat. No.: B014835
CAS No.: 57260-71-6
M. Wt: 186.25 g/mol
InChI Key: CWXPZXBSDSIRCS-UHFFFAOYSA-N
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Description

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a Boc (tert-butoxycarbonyl)-protected derivative of piperazine, widely employed as a versatile intermediate in organic synthesis and medicinal chemistry. Its Boc group serves as a temporary protective moiety for the secondary amine, enabling controlled functionalization of the piperazine ring while maintaining stability during reactions. This compound is commercially available and frequently utilized in nucleophilic substitutions, coupling reactions, and multi-step syntheses due to its high reactivity and compatibility with diverse reaction conditions . Post-synthetic deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) regenerates the free piperazine, which can be further derivatized for applications in drug discovery and materials science .

Preparation Methods

Direct Protection of Piperazine with Di-tert-Butyl Dicarbonate

Reaction Mechanism and Conditions

The most straightforward method involves the selective mono-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc2_2O). Piperazine, a symmetrical diamine, reacts with Boc2_2O in a biphasic solvent system of methanol and water (1:1 v/v) at room temperature. Formic acid (0.21 mol per 0.12 mol piperazine) is added to protonate one amine group, enhancing selectivity for mono-Boc protection . A catalytic amount of acetamidine hydrochloride (0.0012 mol) accelerates the reaction, which completes within 2 hours . Gas chromatography (GC) monitors progress, with retention times of 4.3 min (piperazine), 11.6 min (this compound), and 17.4 min (1,4-bis-Boc-piperazine) .

Yield and Purification

This method achieves a yield of 98.6% with minimal bis-Boc byproduct formation . Post-reaction, the solvent is concentrated under reduced pressure, and the product is distilled at 165–175°C (5 mmHg) . The high yield is attributed to the optimized molar ratio of Boc2_2O (0.04 mol) to piperazine (0.12 mol), which limits overprotection.

Stepwise Synthesis from Diethanolamine

Three-Step Industrial Process

A patent (CN108033931B) outlines an alternative route starting from diethanolamine, avoiding costly anhydrous piperazine . The synthesis involves:

  • Chlorination : Diethanolamine reacts with thionyl chloride (3.25 mol per 1 mol diethanolamine) under reflux to form di(2-chloroethyl)amine .

  • Boc Protection : The chlorinated intermediate is treated with Boc2_2O (1.02 mol) in alkaline conditions (pH >10) using sodium carbonate, yielding bis(2-chloroethyl) carbamic acid tert-butyl ester .

  • Cyclization : Ammonia water (3.2 mol) induces cyclization at 60°C, forming this compound .

Performance Metrics

This method achieves a 94.3% yield with 99.42% purity after extraction with ethyl acetate and drying . Key advantages include:

  • Lower raw material costs (diethanolamine vs. piperazine).

  • Reduced byproduct formation due to pH-controlled Boc protection.

  • Scalability for industrial production .

Comparative Analysis of Synthesis Routes

ParameterDirect Protection Diethanolamine Route
Starting MaterialPiperazineDiethanolamine
Steps13
Reaction Time2 hours20.5 hours (total)
Yield98.6%94.3%
PurityNot reported99.42%
Key AdvantageHigh yield, simplicityCost-effective, industrial use

The direct method excels in efficiency, while the diethanolamine route offers economic benefits for large-scale production.

Optimization Strategies

Solvent and Catalyst Selection

  • Methanol-Water System : Enhances piperazine solubility and limits bis-Boc byproducts .

  • Formic Acid : Protonates piperazine to direct Boc2_2O to the less hindered amine .

  • Acetamidine Hydrochloride : Catalyzes the acylation step, reducing reaction time .

Temperature and pH Control

  • Cyclization Temperature : Maintaining 60°C during ammonia addition prevents byproducts like bis(2-chloroethyl)amine .

  • Alkaline Conditions (pH >10) : Ensures complete Boc protection and minimizes hydrolysis .

Analytical Techniques

Gas Chromatography (GC)

GC with flame ionization detection distinguishes this compound (11.6 min) from unreacted piperazine and bis-Boc derivatives .

High-Resolution Mass Spectrometry (HRMS)

HRMS verifies product identity and detects byproducts such as 1,4-bis-Boc-piperazine .

Challenges and Solutions

Byproduct Formation

  • Bis-Boc Byproduct : Mitigated by using sub-stoichiometric Boc2_2O (0.33 equiv) and formic acid .

  • Chloroacetic Acid Byproducts : In the diethanolamine route, chloroacetic acid (pK a = 2.87) is neutralized with sodium carbonate to prevent N-Boc deprotection .

Industrial-Scale Adaptations

  • Solvent Recycling : Ethyl acetate is recovered via reduced-pressure distillation, lowering costs .

  • Hazard Management : Thionyl chloride handling requires closed systems to prevent HCl gas release .

Emerging Trends

Recent patents emphasize greener solvents (e.g., acetonitrile) and catalytic systems (CuBr/1,1′-bi-2-naphthol) for tandem Boc protection and functionalization . Microwave-assisted reactions are also explored to reduce cyclization times .

Scientific Research Applications

Chemical Synthesis Applications

1-Boc-piperazine serves as a crucial intermediate in synthesizing various biologically active compounds. Its versatility is evident in several key applications:

Synthesis of Piperazinyl Amides

This compound is integral to synthesizing piperazinyl amides, which are known for their biological activity. For instance, it has been used to synthesize amides of 18β-glycyrrhetinic acid through an amidation reaction that eliminates the need for solvents, thereby enhancing efficiency. This method yielded compound 8, an important intermediate in further synthetic processes .

Dual Receptor Affinities

Another significant application is in the synthesis of compounds with dual affinities for D2 and 5-HT1A receptors. In one study, researchers synthesized 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones using this compound. This involved coupling it with aryl halides followed by reductive amination with biaryl aldehydes, resulting in compounds with promising pharmacological properties for treating psychiatric disorders .

Case Study 1: Piperazinyl Amides

In a recent study, researchers synthesized a series of piperazinyl amides derived from 18β-glycyrrhetinic acid using this compound as a key intermediate. The process involved direct amidation without solvents, significantly increasing the efficiency of the reaction and yielding high-purity products .

Case Study 2: D2 and 5-HT1A Receptor Binding

A study focused on developing new ligands for dual D2 and 5-HT1A receptor binding utilized this compound to create a library of derivatives. These compounds were evaluated for their pharmacological activity, demonstrating that structural modifications around the piperazine ring could enhance receptor affinity and selectivity .

Additional Applications

This compound is also used in:

  • The preparation of (m-phenoxy)phenyl substituted piperazine derivatives.
  • The termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization.
  • The synthesis of indazole derivatives that act as DNA gyrase inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl piperazine-1-carboxylate involves its role as a protecting group. By temporarily masking the reactive sites on piperazine, it allows for selective reactions to occur at other positions on the molecule. This enables the synthesis of complex molecules with high precision . The molecular targets and pathways involved depend on the specific application and the nature of the bioactive compounds being synthesized .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Table 1: Comparative Reactivity of Piperazine Derivatives in Key Reactions

Compound Reaction Type Yield (%) Key Advantages/Limitations References
1-Boc-piperazine Nucleophilic substitution 88–95 High yield; Boc deprotection enables downstream modifications
Piperidine Hydroamination N/A Lower enantioselectivity vs. Boc-piperazine
1-(2-hydroxyethyl)piperazine Hydroamination Moderate Requires hydroxyl protection; lower efficiency
2-Oxopiperazine Amidation Good Conformational heterogeneity in NMR analysis
Arylpiperazines Buchwald–Hartwig amination 32–55 Requires Boc deprotection post-synthesis

Key Findings :

  • Superior Nucleophilicity: this compound outperforms unprotected piperazines (e.g., 1-(2-hydroxyethyl)piperazine) in nucleophilic reactions due to its stabilized amine and reduced side reactions. For instance, it achieves 95% yield in aminolysis reactions under optimized acetonitrile reflux conditions .
  • Deprotection Flexibility : Unlike 1-pyrimidylpiperazine or arylpiperazines, the Boc group in this compound is readily cleaved under mild acidic conditions, enabling post-synthetic modifications critical for drug candidates .
  • Conformational Stability : In contrast to 2-oxopiperazine, which exhibits hindered rotation and dual NMR peaks due to conformational isomers, this compound provides cleaner spectral data, simplifying structural validation .

Structural and Functional Versatility

Table 2: Functionalization Potential of Piperazine Derivatives

Compound Functionalization Pathway Applications References
This compound Amidation, alkylation, aryl amination Anticancer, antiviral, and antitubercular agents
Benzylpiperazine Direct substitution Limited to SAR studies without protection
4-Arylpiperazines Post-Boc deprotection and coupling CNS-targeting ligands (e.g., 5-HT agonists)

Key Findings :

  • Diverse Pharmacophores : this compound serves as a precursor for bioactive molecules such as MDM2 inhibitors (e.g., 57RS) and SARS-CoV-2 antivirals, where its Boc group ensures precise control over regioselectivity .
  • SAR Compatibility : Compared to rigid analogues like 1-(3-chlorophenyl)piperazine, this compound enables systematic structure-activity relationship (SAR) studies through stepwise deprotection and functionalization .

Stability and Commercial Accessibility

  • Chemical Stability : this compound demonstrates superior stability in storage and reaction media compared to hygroscopic or oxidation-prone derivatives like 1-(2-hydroxyethyl)piperazine .
  • Commercial Availability: Unlike non-commercial arylpiperazines, which require laborious syntheses, this compound is readily available, reducing production timelines .

Biological Activity

1-Boc-piperazine (N-Boc-piperazine) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, focusing on its applications, synthesis methods, and relevant research findings.

General Overview

This compound is a piperazine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its stability and reactivity in various chemical reactions. The compound is crucial in synthesizing piperazinyl amides and derivatives that exhibit significant pharmacological properties, particularly in targeting neurotransmitter receptors.

Synthesis Methods

The traditional synthesis of this compound involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. However, recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which includes chlorination, Boc protection, and cyclization. This method has demonstrated yields exceeding 93.5%, improved purity, and reduced environmental impact, making it suitable for industrial applications .

Table 1: Comparison of Synthesis Methods for this compound

MethodYield (%)PurityEnvironmental Impact
Traditional (Di-tert-butyl carbonate)LowModerateHigh
Advanced (Diethylamine route)>93.5HighLow

1. Synthesis of Piperazinyl Amides

This compound is integral in synthesizing piperazinyl amides, particularly those derived from bioactive compounds such as 18β-glycyrrhetinic acid. In a study, amidation reactions involving this compound yielded high-efficiency results without the need for solvents, demonstrating its utility in producing compounds with significant biological activity .

Case Study: Amidation Reaction

  • Reactants : this compound and 3-acetyl-18β-glycyrrhetinic acid
  • Conditions : Heated at 130°C
  • Yield : Virtually quantitative yield of the target compound

2. Dual Receptor Affinities

Research has highlighted the role of this compound in synthesizing compounds with dual affinities for D2 and 5-HT1A receptors. For instance, derivatives synthesized from this compound have shown promising pharmacological profiles suitable for treating psychiatric disorders . The coupling reactions between aryl halides and this compound facilitate the development of novel therapeutic agents.

Table 2: Biological Activity of Selected Derivatives

Compound IDD2 Receptor EC50 (nmol/L)5-HT1A Receptor EC50 (nmol/L)Activity Type
Compound 7b0.92.3Agonist
Compound 34c3.31.4Agonist

Structure-Activity Relationship Studies

The versatility of this compound extends to structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinities. By modifying substituents on the piperazine ring, researchers can assess how these changes affect interactions with D2 and 5-HT1A receptors. Such studies are crucial for developing more effective drugs with fewer side effects .

Q & A

Basic Research Questions

Q. How is 1-Boc-piperazine employed in amine protection strategies during multi-step synthesis?

this compound is widely used to protect secondary amines via amidation or coupling reactions. For example, in the synthesis of MDM2 inhibitors, it was coupled with carboxylic acids using HATU and triethylamine (Et₃N) in dichloromethane (DCM), achieving yields of 57–95% . Key considerations include:

  • Reagent ratios : A 1:1.5 molar ratio of substrate to this compound often suffices, but excess reagent (2.5 equivalents) may be required for complete conversion in sterically hindered systems .
  • Solvent selection : Acetonitrile at reflux temperature was optimal for aminolysis reactions, minimizing side products .

Q. What analytical challenges arise when characterizing this compound derivatives, and how are they resolved?

Double peaks in ¹H/¹³C NMR spectra are common due to hindered rotation around the N4-C9 bond in derivatives like 57RS. Conformational analysis (e.g., via computational modeling or variable-temperature NMR) can identify low-energy conformers (e.g., anti-parallel vs. parallel orientations of substituents) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of N-Boc deprotection in piperazine derivatives?

Deprotection of the Boc group is typically achieved using HCl (5 N aqueous) or trifluoroacetic acid (TFA). For acid-sensitive substrates, HCl in dioxane at room temperature preserves the integrity of adjacent functional groups (e.g., esters or amides) . Comparative studies show:

  • Efficiency : TFA in DCM achieves rapid deprotection (<2 hours) but may degrade acid-labile moieties.
  • Byproduct mitigation : Controlled stoichiometry (1:1 HCl-to-substrate ratio) minimizes over-acidification .

Q. What strategies optimize the synthesis of hindered piperazinyl amides using this compound?

Steric hindrance in bulky substrates (e.g., 18β-glycyrrhetinic acid derivatives) requires:

  • Activating agents : EDCl/HOBt outperforms DCC in minimizing racemization during amidation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility of hydrophobic intermediates .
  • Reaction monitoring : TLC or LC-MS detects unconverted intermediates, enabling real-time adjustments .

Q. How can conformational dynamics of this compound derivatives impact biological activity?

Conformational isomers (e.g., axial vs. equatorial Boc group orientations) may alter binding affinity to targets like MDM2. Techniques to address this include:

  • Crystallography : Resolving solid-state structures of intermediates (e.g., piperazinyl amides) .
  • Molecular dynamics simulations : Predicting dominant conformers in solution .

Q. What catalytic systems are effective for N-arylation of this compound with aryl halides?

Buchwald–Hartwig amination protocols using Pd(OAc)₂/CyJohnPhos/NaOtBu enable coupling with aryl triflates. Key parameters:

  • Ligand selection : Bulky phosphine ligands (e.g., CyJohnPhos) suppress β-hydride elimination .
  • Temperature : Microwave-assisted heating (170–180°C) reduces reaction times (<1 hour) .

Q. Troubleshooting Common Experimental Issues

Q. Why do Boc-protected intermediates exhibit poor solubility, and how is this resolved?

Low solubility in non-polar solvents (e.g., DCM) often arises from crystallinity of the Boc group. Solutions include:

  • Co-solvent systems : DCM/THF (3:1) improves dissolution without compromising reactivity .
  • Sonication : Brief sonication (10–15 minutes) disrupts crystalline aggregates .

Q. How are byproducts minimized in piperazinyl amide synthesis?

Common byproducts (e.g., acetylated derivatives) form via esterification of free hydroxyl groups. Mitigation strategies:

  • Protecting groups : Temporary silylation (e.g., TBSCl) of hydroxyl moieties before amidation .
  • Temperature control : Maintaining reflux temperatures <100°C prevents unwanted acetylation .

Properties

IUPAC Name

tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18N2O2
Record name 1-boc-piperazine
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DSSTOX Substance ID

DTXSID30205884
Record name N-t-Butoxycarbonylpiperazine
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Molecular Weight

186.25 g/mol
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CAS No.

57260-71-6
Record name N-BOC-Piperazine
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Record name tert-Butyl piperazine-1-carboxylate
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Record name N-t-Butoxycarbonylpiperazine
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Record name tert-butyl piperazine-1-carboxylate
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Record name TERT-BUTYL PIPERAZINE-1-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

Part B: To a solution of the bromophenyl ether of Part A (10.0 g, 41.1 mmol) in toluene (80 mL) was added 1-tert-butylcarbonylpiperazine (Lancaster, 9.2 g, 49.4 mmol) and sodium tert-butoxide (Fluka, 5.5 g, 57.5 mmol). The reaction stirred at ambient temperature for twenty minutes. BINAP (Aldrich, 0.8 g, 1.2 mmol) and tris(dibenzylideacetone)dipalladium (0) (Aldrich, 0.4 g, 0.4 mmol) were then added and the reaction was stirred at 80° C. until the bromide was exhausted. Work up comprised cooling the mixture to ambient temperature, filtering through a Celite® pad, and concentrating the filtrate. The resulting residue was purified on silica gel (ethyl acetate/hexanes) to afford the BOC-piperazine as a black oil (6.4 g, 44% yield). 1H NMR showed the desired compound.
Quantity
0 (± 1) mol
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reactant
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9.2 g
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5.5 g
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reactant
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80 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide (28.6 g, 104 mmol), 4-(3-chloropropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (33.9 g, 104 mmol), sodium iodide (7.8 g, 52 mmol), and triethylamine (29 mL, 209 mmol) in N,N-dimethylformamide (70 mL) was stirred at 90° C. for 4 hours. The cooled reaction mixture was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water (three times) and brine, dried (Na2SO4) and the solvents evaporated in vacuo. The crude product was purified by silica gel chromatography (5% methanol-dichloromethane) and crystallization from ethyl acetate-hexane to give 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]-methyl}piperidin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (37.5 g, 64%); m.p. 130-132° C. Analysis for C27H43N4O7 S: Calcd.: C, 57.12; H, 7.63; N, 9.87. Found: C, 57.01; H, 7.40; N, 9.94.
Name
2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide
Quantity
28.6 g
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reactant
Reaction Step One
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33.9 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
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29 mL
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reactant
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Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of the 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide (1.30 g, 4.8 mmol) and 4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (prepared from the corresponding chloro compound by treatment with sodium iodide in actone) (2.12 g, 5.1 mmol) in acetonitrile (25 mL) was heated under reflux for 8 hours. The mixture was concentrated in vacuo and the residue was triturated with ethyl acetate. Filtration gave the crude pyridinium iodide which was dissolved in methanol (25 mL) and water (5 mL), and hydrogenated over platinum(IV) oxide (450 mg) at atmospheric pressure for 16 hours. The mixture was filtered through Celite® and the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide. The dichloromethane was dried (Na2SO4) and evaporated in vacuo. Purification of the residue by silica gel chromatography gave 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]methyl}pyridin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
450 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-[((2S)oxiran-2-yl)methoxy]-2-methylbenzothiazole, a compound of formula (3) (6.2 g, 28 mmol), and tert-butyl 1-piperazinecarboxylate, a compound of formula (4) (5.7 g, 31 mmol), in methylene chloride (200 ml), was added ytterbium (111) trifluoromethanesulfonate (1.73 g, 28 mmol). The resulting solution was allowed to stir at room temperature overnight. The solvent was evaporated (in vacuo), to yield a semi-solid, which was chromatographed on silica gel, eluting with 5% methanol/methylene chloride, to yield (2S)-1-(2-methylbenzothiazol-5-yloxy)butan-2-ol, tert butyl piperazinecarboxylate as a clear oil (9.5 g, 23 mmol).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4 )
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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